molecular formula C20H33NO B1252883 (2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

Cat. No.: B1252883
M. Wt: 303.5 g/mol
InChI Key: RYAUSSKQMZRMAI-YJEKIOLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is a trans-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which both of the stereocentres in the morpholine ring have R configuration.

Scientific Research Applications

Enantioselective Synthesis

  • Chemoenzymatic Synthesis: The compound has been synthesized enantioselectively as S-(-)-1-[3-(4-tert-butylphenyl)-2-methyl]propyl-cis-3,5-dimethylmorpholine, an active enantiomer of fenpropimorph. This synthesis involves a series of reactions, including lipase-catalyzed kinetic resolution and final reduction, to yield enantiomerically pure S-(-)-6 (Avdagić et al., 1994).

Synthesis via Asymmetric Mannich Reaction

  • Stereocontrolled Synthesis: Employing cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate and other intermediates, a highly stereocontrolled synthesis of (S-(-)-3-(4-tert-butyl)phenyl-1-N-(cis-2,6-dimethyl)morpholinyl-2-methylpropane was achieved. This compound is the S-enantiomer of fenpropimorph, a systemic fungicide (Vinković & Sunjic, 1997).

Spectrophotometric Method for Determination

  • Analytical Method Development: A spectrophotometric method has been developed for the quantitative determination of 4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]2,6-dimethylmorpholine, an antifungal agent. This involves the formation of colored complexes for measurement (Aparna et al., 2010).

Complexation and Intramolecular Alkylation

  • Chemical Interaction Studies: The interaction of α-di-imine ligands like bipyridine with bis-alkyls Zr(OAr-2,6Bu2t)2(R)2 resulted in complexation and intramolecular alkylation, showing the compound's potential in forming complex structures with metal centers (Kobriger et al., 1989).

Properties

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

(2R,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17-/m1/s1

InChI Key

RYAUSSKQMZRMAI-YJEKIOLLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

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